Curarine

Beschreibung

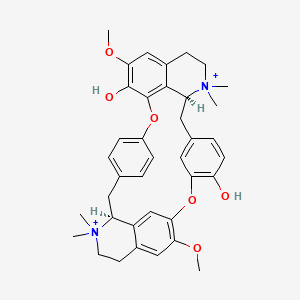

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

22260-42-0 |

|---|---|

Molekularformel |

C38H44N2O6+2 |

Molekulargewicht |

624.8 g/mol |

IUPAC-Name |

(1S,16S)-10,25-dimethoxy-15,15,30,30-tetramethyl-7,23-dioxa-15,30-diazoniaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene-9,21-diol |

InChI |

InChI=1S/C38H42N2O6/c1-39(2)15-13-25-20-33(43-5)34-22-28(25)29(39)17-23-7-10-27(11-8-23)45-38-36-26(21-35(44-6)37(38)42)14-16-40(3,4)30(36)18-24-9-12-31(41)32(19-24)46-34/h7-12,19-22,29-30H,13-18H2,1-6H3/p+2/t29-,30-/m0/s1 |

InChI-Schlüssel |

PXXYOLIWFSWZNP-KYJUHHDHSA-P |

SMILES |

C[N+]1(CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC(=C(C=C7)O)O3)[N+](CCC6=CC(=C5O)OC)(C)C)OC)C |

Isomerische SMILES |

C[N+]1(CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C6[C@H](CC7=CC(=C(C=C7)O)O3)[N+](CCC6=CC(=C5O)OC)(C)C)OC)C |

Kanonische SMILES |

C[N+]1(CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC(=C(C=C7)O)O3)[N+](CCC6=CC(=C5O)OC)(C)C)OC)C |

Andere CAS-Nummern |

22260-42-0 |

Synonyme |

7',12'-dihydroxy-6,6'-dimethoxy-2,2,2',2'-tetramethyltubocuraranium curarine curarine chloride iodide curarine dichloride curarine dichloride, (1'alpha)-isomer curarine dichloride, (1beta)-(+-)-isomer curarine dichloride, (1beta)-isomer curarine dihydroxide curarine diiodide curarine diiodide, (1'alpha)-isomer curarine diiodide, (1beta)-(+-)-isomer curarine diiodide, (1beta)-isomer curarine, (1'alpha)-isomer curarine, (1beta)-isome |

Herkunft des Produkts |

United States |

Botanical Origins and Phytochemical Diversity of Curare Sources

Principal Plant Genera Yielding Curare Alkaloids

The diverse chemical makeup of different curare preparations is a direct result of the specific plant species used in their production. The two most significant genera in this context are Chondrodendron and Strychnos.

The genus Chondrodendron, belonging to the Menispermaceae family, is a key source of curare alkaloids. wikipedia.org Chondrodendron tomentosum, a large woody vine native to Central and South America, is the most well-known species and the primary source for the type of curare traditionally known as "tube curare". wikipedia.orgwikipedia.org This plant is a rich source of bis-benzyltetrahydroisoquinoline alkaloids, with the most significant active constituent being (+)-tubocurarine, often referred to as d-tubothis compound. plymouth.ac.ukbritannica.comrain-tree.com This specific alkaloid was first isolated in crystalline form in 1935 and became a prototype for neuromuscular blocking agents in modern medicine. britannica.comntbg.org The vine can climb up to 30 meters into the rainforest canopy, and its bark is harvested to prepare the poison. wikipedia.org Research has confirmed that C. tomentosum is a rich source of (+)-tubothis compound. nih.gov

The genus Strychnos (family Loganiaceae/Strychnaceae) provides the chemical basis for another major category of curare, most notably "calabash curare". wikipedia.orgbritannica.com Strychnos toxifera is a liana that is a principal source of this type of curare, which contains the highly potent alkaloid toxiferine (B1239995) as its main active component. wikipedia.orgbris.ac.ukbritannica.com Dozens of alkaloids have been identified from various Strychnos species, which are used in different regional preparations of arrow poisons. oup.comnih.gov For instance, certain curare preparations from the Orinoco region are said to use Strychnos gubleri in addition to S. toxifera. oup.com The alkaloids from Strychnos plants are typically complex indole (B1671886) or quinoline (B57606) structures. vedantu.combritannica.comnih.gov The specific composition can vary, leading to differences in the final poison. oup.com

Interactive Data Table: Principal Botanical Sources of Curare

| Genus | Family | Notable Species | Primary Curare Type | Key Alkaloids |

| Chondrodendron | Menispermaceae | C. tomentosum wikipedia.org | Tube Curare wikipedia.org | d-Tubothis compound britannica.com |

| Strychnos | Loganiaceae | S. toxifera britannica.com | Calabash Curare wikipedia.org | Toxiferine bris.ac.uk |

Traditional Classifications and Chemical Characterization of Curare Types

An early classification system for curare, developed by Rudolf Boehm in 1895, was based on the type of container used by indigenous peoples to store the finished poison. wikipedia.org Although this system is now considered outmoded as a strict classification method due to variations in modern preparation and storage, it remains a useful framework for understanding the distinct chemical profiles of the three main historical types of curare. wikipedia.org

Tube curare, so-named because it was traditionally stored and shipped in hollow bamboo tubes, is primarily derived from plants of the Menispermaceae family, especially Chondrodendron tomentosum. wikipedia.orgwikipedia.org Its principal active alkaloid is d-tubothis compound, a mono-quaternary benzylisoquinoline alkaloid. wikipedia.orgbris.ac.uk This compound was the first curare alkaloid to be isolated and structurally characterized, playing a pivotal role in the development of surgical anesthetics. britannica.comnih.gov The effects of d-tubothis compound wear off in approximately 90 minutes. rain-tree.com

Pot curare was traditionally packaged in earthenware or terra cotta pots. wikipedia.orgrsc.org Chemically, it is the most heterogeneous of the three types, often containing a mixture of alkaloids from plants of both the Menispermaceae and Loganiaceae/Strychnaceae families. wikipedia.orgvedantu.com Its main alkaloidal components include protothis compound, which is the primary active ingredient, as well as the less toxic protocurine and the non-toxic protocuridine. wikipedia.org Research into one sample of pot curare revealed the presence of numerous phenolic alkaloids, including neoprotocuridine and protocuridine. rsc.org

Calabash curare, stored in hollowed-out gourds, is derived exclusively from plants of the genus Strychnos. wikipedia.orgwikipedia.org It is generally considered the most toxic type of curare. wikipedia.orgoup.com Its primary active component is C-Toxiferine I, a potent dimeric indole alkaloid. wikipedia.orgvedantu.com Calabash curare contains a complex mixture of related compounds, often referred to as C-alkaloids, where "C" stands for calabash. rsc.org These include compounds such as C-curarine, C-calebasin, and macusine-A, B, and C. altmeyers.orgnih.govrsc.org

Interactive Data Table: Traditional Curare Types and Chemical Composition

| Curare Type | Traditional Container | Botanical Origin | Key Alkaloids |

| Tube Curare | Bamboo tubes wikipedia.org | Chondrodendron (Menispermaceae) wikipedia.org | d-Tubothis compound wikipedia.org |

| Pot Curare | Clay pots wikipedia.org | Menispermaceae & Loganiaceae wikipedia.org | Protothis compound, Protocurine, Protocuridine wikipedia.org |

| Calabash Curare | Gourds (Calabashes) wikipedia.org | Strychnos (Loganiaceae) wikipedia.org | C-Toxiferine I, C-Curarine, C-Calebasin wikipedia.orgaltmeyers.org |

Distribution and Chemical Constituents within Plant Matrices

The paralytic effects of curare are attributable to a complex mixture of alkaloids, which vary significantly in type and concentration depending on the botanical source. The two primary plant families utilized in the preparation of curare are the Menispermaceae and the Loganiaceae, each characterized by distinct classes of alkaloids.

The Menispermaceae family, particularly species within the Chondrodendron genus, are rich in bisbenzylisoquinoline alkaloids. wikipedia.orguj.ac.za These compounds are structurally characterized by two benzyl-tetrahydroquinoline units linked by ether groups. wikipedia.org The most renowned of these is d-tubothis compound, the principal active component in some forms of curare. wikipedia.orgnih.gov

Conversely, the Loganiaceae family, with the Strychnos genus being of central importance, is a prolific source of monoterpene indole alkaloids. nih.govwikipedia.org This large class of over 2,000 compounds is biosynthesized from the precursor strictosidine (B192452). nih.gov The most notorious alkaloids from this genus are strychnine (B123637) and brucine (B1667951), which are highly toxic and act as convulsants. thepharmajournal.comijfans.org

The distribution of these alkaloids is not uniform throughout the plant. Different parts, such as the bark, roots, stems, leaves, and seeds, contain varying compositions and concentrations of these chemical constituents. ijfans.orgbioone.org For instance, in Strychnos species, tertiary alkaloids are predominantly found in the branches, stem bark, fruits, and seeds, while quaternary alkaloids are more concentrated in the lower stem bark and roots. bioone.org

Detailed Research Findings

Phytochemical analyses of key curare-producing plants have elucidated the specific alkaloids present in different plant tissues.

Chondrodendron tomentosum (Menispermaceae):

This large woody vine is a primary source for 'tube curare' and is notable for its content of bisbenzylisoquinoline alkaloids. wikipedia.orgbritannica.com The principal and most studied alkaloid is (+)-tubothis compound, which is a potent muscle relaxant. oup.com Research has confirmed that Chondrodendron tomentosum is a definitive botanical source of this compound. nih.gov Other alkaloids isolated from this species include chondrothis compound, isochondrodendrine, and cycleanine.

Strychnos nux-vomica (Loganiaceae):

A medium-sized tree native to Southeast Asia, Strychnos nux-vomica is a well-known source of the highly poisonous alkaloids strychnine and brucine. ijfans.orgflorajournal.com Over 90 different chemical compounds have been isolated from this plant. ijfans.org The seeds are particularly rich in alkaloids, containing approximately 2.6% to 3.0% total alkaloids, with strychnine accounting for 1.25% to 2.5% and brucine for 1.5% to 1.7%. ijfans.org These alkaloids are also present in the roots, wood, bark, and fruit pulp. ijfans.org Qualitative analysis of the leaves has confirmed the presence of alkaloids, triterpenes, phenols, tannins, and flavonoids. florajournal.com The bark is also a significant source of strychnine and brucine. thepharmajournal.com

Strychnos toxifera (Loganiaceae):

This species is a major ingredient in 'calabash curare' and its bark is a known source of the alkaloid this compound. theferns.info It is a potent neurotoxin that causes paralysis. britannica.com

The following tables provide a detailed overview of the chemical constituents found in different parts of these key curare-source plants.

Interactive Data Table: Chemical Constituents of Chondrodendron tomentosum

| Compound Name | Plant Part | Alkaloid Class | Reference |

| (+)-Tubothis compound | Bark, Stems | Bisbenzylisoquinoline | oup.com |

| Chondrothis compound | Not specified | Bisbenzylisoquinoline | |

| Isochondrodendrine | Not specified | Bisbenzylisoquinoline | |

| Cycleanine | Not specified | Bisbenzylisoquinoline |

Interactive Data Table: Chemical Constituents of Strychnos nux-vomica

| Compound Name | Plant Part | Alkaloid Class | Reference |

| Strychnine | Seeds, Bark, Roots, Wood, Fruit Pulp | Monoterpene Indole | thepharmajournal.comijfans.org |

| Brucine | Seeds, Bark, Roots, Wood, Fruit Pulp | Monoterpene Indole | thepharmajournal.comijfans.org |

| Vomicine | Seeds | Monoterpene Indole | researchgate.net |

| 4-hydroxystrychnine | Fruit Pericarp | Monoterpene Indole | jbclinpharm.org |

| β-colubrine | Fruit Pericarp | Monoterpene Indole | jbclinpharm.org |

| Pseudostrychnine | Fruit Pericarp | Monoterpene Indole | jbclinpharm.org |

| Strychnine N-oxide | Fruit Pericarp | Monoterpene Indole | jbclinpharm.org |

| Brucine N-oxide | Fruit Pericarp | Monoterpene Indole | jbclinpharm.org |

| Icajine | Fruit Pericarp | Monoterpene Indole | jbclinpharm.org |

| Novacine | Fruit Pericarp | Monoterpene Indole | jbclinpharm.org |

| Cantleyine | Fruit Pericarp | Monoterpene Indole | jbclinpharm.org |

| Loganin | Seeds | Glycoside | ijfans.org |

| Chlorogenic acid | Seeds | Phenylpropanoid | ijfans.org |

| Triterpenes | Leaves | Terpenoid | florajournal.com |

| Phenols | Leaves | Phenolic Compound | florajournal.com |

| Tannins | Leaves | Phenolic Compound | florajournal.com |

| Flavonoids | Leaves | Phenolic Compound | florajournal.com |

Interactive Data Table: Chemical Constituents of Strychnos toxifera

| Compound Name | Plant Part | Alkaloid Class | Reference |

| This compound | Bark | Monoterpene Indole | theferns.info |

| Toxiferine | Not specified | Monoterpene Indole | wikipedia.org |

Isolation and Structural Elucidation of Major Curare Alkaloids

Methodologies for Extraction and Purification of Curare Alkaloids from Plant Material

The preparation of curare traditionally involves boiling the bark of various plant sources to produce a dark, thick paste wikipedia.org. For chemical analysis and medicinal use, more refined extraction and purification methods are employed.

A common approach for isolating alkaloids from plant material involves grinding the plant tissue and creating a slurry with water or a water/solvent mixture. The pH is typically adjusted to a basic level (around pH 8.5) using bases such as sodium carbonate, ammonium (B1175870) hydroxide, potassium hydroxide, or sodium hydroxide. This converts the alkaloids into their free base or pseudo base form, which are then amenable to extraction with non-polar organic solvents like chloroform (B151607) or dichloroethane. google.com

After extraction into the organic phase, the alkaloids can be transferred back into an aqueous phase by washing the non-polar solvent with acidulated water. This converts the alkaloids to their iminium ion or acid salt form, making them water-soluble. google.com

Purification of the extracted alkaloids often involves chromatographic techniques. High-performance thin-layer chromatography (HPTLC) and related methods can be used for quantitative analysis and separation of different alkaloids within the mixture britannica.com. Column chromatography, including using materials like paper powder, has also been employed for separating curare alkaloids oup.com. High Speed Counter Current Chromatography (HSCCC) is another technique that has proven effective for isolating and purifying quaternary alkaloids from complex curare mixtures uliege.be. Solubility-based methods, such as repeated recrystallization from suitable solvents like 0.1 N hydrochloric acid, have also been used to obtain highly purified alkaloids like d-tubocurarine chloride acs.org. Activated carbon treatment can be used to purify aqueous solutions of curare extracts by removing inert and undesirable physiological materials google.com.

Structural Determination of d-Tubothis compound

d-Tubothis compound is a historically significant curare alkaloid, primarily isolated from Chondrodendron tomentosum britannica.com. Its structural determination was a complex process that evolved over time. Initially, the structure was incorrectly believed to be bis-quaternary, meaning it was thought to have two quaternary nitrogen atoms wikidoc.org. However, in 1970, the correct structure was established, revealing it to be a mono-quaternary salt with only one quaternary nitrogen atom wikidoc.orgiucr.org. This quaternary nitrogen is located in the tetrahydroisoquinoline ring that bears a free hydroxyl group iucr.org.

Instrumental methods have been crucial in elucidating and confirming the structure of d-tubothis compound. Techniques such as FTIR, Mass Spectrometry (MS), 13C-NMR, and 1H-NMR spectroscopy provide valuable information about the functional groups, molecular weight, and carbon-hydrogen framework of the molecule slideshare.net. X-ray crystallography has been particularly important, providing definitive three-dimensional structural information pnas.orgnih.govplos.org. The crystal structure of d-tubothis compound dichloride pentahydrate, for example, has been determined, showing the molecule's folded conformation and the location of the single quaternary nitrogen iucr.org. X-ray crystallography has also confirmed that d-tubothis compound is a mono-quaternary salt and can adopt different conformations depending on the crystal form (e.g., dibromide versus dichloride salts) nih.gov.

Characterization of Bisbenzylisoquinoline Alkaloids (BBIQAs)

Bisbenzylisoquinoline alkaloids (BBIQAs) are a major class of compounds found in curare, particularly in preparations from Chondrodendron species oup.com. These alkaloids are characterized by their dimeric structure, formed by the coupling of two benzylisoquinoline units. Examples found in curare include Curine, Tubocurine, and Chondothis compound oup.com.

These alkaloids contribute to the pharmacological activity of curare. Their characterization involves determining their molecular formulas, structural linkages between the two benzylisoquinoline units, and the positions and nature of substituents such as hydroxyl and methoxy (B1213986) groups. Techniques like chemical degradation studies, spectroscopy (NMR, MS), and comparison with known standards are used for their characterization slideshare.net. For instance, Curine has a reported molecular formula of C36H38N2O6 nih.gov. Chondrothis compound is another active related quaternary alkaloid isolated from Chondrodendron tomentosum acs.org.

Structural Analysis of Monoterpene Indole (B1671886) Alkaloids (MIAs) Present in Curare

Curare preparations, especially those from Strychnos species (calabash curare), are known to contain monoterpene indole alkaloids (MIAs) wikipedia.org. Toxiferine (B1239995) (also known as c-toxiferine I) is a prominent example of an MIA found in calabash curare and is one of the most toxic plant alkaloids known wikipedia.orgiiab.me.

MIAs in curare are derived from tryptamine (B22526) and incorporate a monoterpene unit. Toxiferine, for instance, has a dimeric structure with each monomer containing an indole ring and a quaternary ammonium salt wikipedia.org. The structural analysis of these complex alkaloids involves techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography to determine their intricate ring systems, functional groups, and the nature of the linkages between the monomeric units in dimeric alkaloids like toxiferine uliege.beslideshare.net. The dimeric subunits of toxiferine show structural similarities to strychnine (B123637) wikipedia.org.

Stereochemical Aspects and Chiral Properties of Curare Alkaloids

Stereochemistry, including the absolute configuration and chiral properties, is a critical aspect of curare alkaloids, as it significantly influences their biological activity. Many curare alkaloids, including d-tubothis compound, contain multiple chiral centers.

d-Tubothis compound, for example, is the dextrorotatory isomer, denoted by 'd' or '(+)' acs.orgeasychem.org. Its levorotatory antipode has significantly lower activity acs.org. The absolute configuration of d-tubothis compound has been determined, and studies have investigated its three-dimensional structure and conformation pnas.orgnih.govnih.govmst.edu. The absolute configuration of (+)-tubothis compound has been confirmed by X-ray anomalous scattering, aligning with earlier chemical studies nih.gov.

Monoterpene indole alkaloids such as toxiferine also exhibit complex stereochemistry with multiple stereogenic centers cdutcm.edu.cn. The specific arrangement of atoms in three dimensions dictates how these molecules interact with biological targets, such as neurotransmitter receptors plos.org.

The stereospecificity of curare alkaloids is evident in the difference in potency between enantiomers, as seen with d-tubothis compound being significantly more potent than its l-isomer oup.com. X-ray crystallography is a powerful tool for determining the absolute configuration and conformation of these complex chiral molecules in the solid state pnas.orgnih.govnih.gov.

Compound Names and PubChem CIDs

Here is a table listing the chemical compounds mentioned in this article and their corresponding PubChem CIDs:

| Compound Name | PubChem CID |

| d-Tubothis compound | 6000 wikidoc.orgeasychem.orgwikipedia.org |

| Curine | 253793 nih.govuni.lu |

| Tubocurine | Not readily available on PubChem with this specific name in search results. |

| Chondothis compound | Not readily available on PubChem with this specific name in search results. |

| Toxiferine | 5281411 wikipedia.orgiiab.mecdutcm.edu.cnuni.lu |

| Strychnine | 441071 wikipedia.orgfishersci.co.ukwikipedia.orguni.lu |

| Brucine (B1667951) | 238 [PubChem search] |

| Water | 962 fishersci.com |

| Methanol (B129727) | 887 [PubChem search] |

| Chloroform | 6212 [PubChem search] |

| Dichloroethane | 6590 [PubChem search] |

| Sodium Carbonate | 10340 [PubChem search] |

| Ammonium Hydroxide | 14923 [PubChem search] |

| Potassium Hydroxide | 14793 [PubChem search] |

| Sodium Hydroxide | 3034072 [PubChem search] |

| Hydrochloric acid | 313 [PubChem search] |

| Picric acid | 6954 [PubChem search] |

| Phosphate (B84403) | 1061 wikipedia.org |

Interactive Data Tables

Below are interactive data tables summarizing some of the detailed research findings and properties mentioned in the text.

Table 1: Selected Properties of Major Curare Alkaloids

| Alkaloid | Class | Source Plant (Examples) | Key Structural Feature | PubChem CID |

| d-Tubothis compound | Bisbenzylisoquinoline | Chondrodendron tomentosum | Mono-quaternary nitrogen wikidoc.orgiucr.org | 6000 |

| Curine | Bisbenzylisoquinoline | Chondrodendron species | Dimeric benzylisoquinoline oup.comnih.gov | 253793 |

| Toxiferine | Monoterpene Indole Alkaloid | Strychnos toxifera | Dimeric indole alkaloid wikipedia.org | 5281411 |

Table 2: Spectroscopic and Crystallographic Methods in Structural Elucidation

| Method | Information Provided | Application to Curare Alkaloids |

| FTIR | Functional groups | Characterization of d-tubothis compound slideshare.net |

| Mass Spectrometry | Molecular weight, fragmentation pattern | Structural analysis of curare alkaloids slideshare.net |

| 1H-NMR Spectroscopy | Hydrogen environment, structural fragments | Structural analysis of curare alkaloids slideshare.net |

| 13C-NMR Spectroscopy | Carbon skeleton | Structural analysis of curare alkaloids slideshare.net |

| X-ray Crystallography | Three-dimensional structure, absolute configuration, conformation | Definitive structure of d-tubothis compound iucr.orgpnas.orgnih.govnih.gov, Panarine uliege.be |

Table 3: Extraction and Purification Techniques

| Technique | Principle | Application to Curare Alkaloids |

| Solvent Extraction (Acid/Base) | Differential solubility based on ionization state | Initial isolation of alkaloids from plant material google.com |

| High-Performance Thin-Layer Chromatography (HPTLC) | Separation based on polarity on a stationary phase | Quantitative analysis and separation of alkaloids britannica.com |

| Column Chromatography | Separation based on differential adsorption/partitioning | Separation of curare alkaloids oup.com |

| High Speed Counter Current Chromatography (HSCCC) | Liquid-liquid partition chromatography | Isolation and purification of quaternary alkaloids uliege.be |

| Recrystallization | Purification based on differential solubility in a solvent | Obtaining highly purified d-tubothis compound chloride acs.org |

| Activated Carbon Treatment | Adsorption of impurities | Purification of aqueous curare extracts google.com |

Biosynthetic Pathways of Curare Alkaloids

Precursor Amino Acid Metabolism

Alkaloids, including those found in curare, are largely derived from amino acids. amu.edu.azrsc.orgslideshare.net The primary amino acid precursors involved in the biosynthesis of curare alkaloids are tyrosine and tryptophan. rsc.org

Tyrosine-Derived Isoquinoline (B145761) Alkaloid Pathways (e.g., Dopamine (B1211576), 4-Hydroxyphenyl-acetaldehyde)

Tyrosine serves as a key entry point into the biosynthesis of tetrahydroisoquinoline alkaloids, a structural class that includes many curare components. rsc.orguni-muenchen.de The pathway from tyrosine involves several steps, including ortho-hydroxylation and enzymatic decarboxylation, to produce dopamine. rsc.org Another important intermediate derived from tyrosine metabolism is 4-hydroxyphenylacetaldehyde (4-HPAA). wikipedia.orgoup.comresearchgate.net The condensation of dopamine and 4-hydroxyphenylacetaldehyde is a crucial step in the biosynthesis of benzylisoquinoline alkaloids, which form the core structure for many other types of alkaloids, including those found in curare. wikipedia.orgoup.comoup.com Dopamine is incorporated into the tetrahydroisoquinoline portion of the molecule, while 4-HPAA contributes the C1-linked benzyl (B1604629) moiety. oup.comoup.com

Tryptophan-Derived Indole (B1671886) Alkaloid Pathways (e.g., Strictosidine)

Tryptophan is the common precursor for the synthesis of all indole alkaloids. mdpi.comrushim.ru In the context of curare alkaloids, particularly those with indole structures, the tryptophan-derived pathway is significant. A key intermediate in the biosynthesis of many terpenoid indole alkaloids is strictosidine (B192452). wikipedia.orgresearchgate.netcjnmcpu.com Strictosidine is formed by a Pictet-Spengler condensation reaction between tryptamine (B22526) (derived from tryptophan) and secologanin (B1681713) (a monoterpene). wikipedia.orgresearchgate.netcjnmcpu.com This reaction is catalyzed by the enzyme strictosidine synthase. wikipedia.orgresearchgate.netcjnmcpu.com Strictosidine serves as a central precursor for a vast array of indole alkaloids. wikipedia.orgcjnmcpu.com

Enzymatic Steps and Key Intermediates in Alkaloid Biogenesis

The formation of complex curare alkaloids from simpler precursors involves a series of enzymatic transformations and the generation of specific intermediates. rsc.orgoup.comnih.govresearchgate.net

Mannich-like Reactions in Alkaloid Assembly

Mannich-type condensations are a hallmark of alkaloid biosynthetic pathways. rsc.orgrsc.orgmdpi.com These reactions typically involve the condensation of an amine and a carbonyl compound to form an imine, which is then captured by a carbanion equivalent, leading to the formation of new carbon-carbon bonds and the assembly of heterocyclic ring systems. rsc.orgrsc.org The Pictet-Spengler reaction, which is central to the formation of tetrahydroisoquinolines and strictosidine, is considered a special type of Mannich reaction. mdpi.com

Oxidative Coupling Reactions in Complex Alkaloid Formation

Oxidative coupling reactions play a vital role in the formation of more complex alkaloid structures, including the dimeric and bisbenzylisoquinoline types found in curare. rsc.orgnih.gov These reactions often involve the formation of carbon-carbon or carbon-oxygen bonds catalyzed by oxidoreductases, such as cytochrome P450 enzymes and FAD-dependent enzymes. oup.comoup.comoup.com Phenol (B47542) oxidative coupling is a common mechanism in the biosynthesis of various alkaloids, including benzylisoquinoline-derived structures. uni-muenchen.denih.govacs.org

Proposed Biosynthetic Routes for Bisbenzylisoquinoline Scaffolds

Bisbenzylisoquinoline alkaloids, which constitute a significant group of curare alkaloids, are characterized by the coupling of two benzylisoquinoline units. neu.edu.tr Almost all known bisbenzyltetrahydroisoquinolines are believed to arise from the intermolecular oxidative coupling of two coclaurine (B195748) or N-methylcoclaurine units. neu.edu.tr This oxidative coupling can lead to the formation of different linkage patterns between the two benzylisoquinoline units, resulting in the diverse structures observed in this class of alkaloids. While the precise enzymatic machinery for all steps in the biosynthesis of complex curare bisbenzylisoquinolines is still under investigation, oxidative phenol coupling is a key step in assembling these dimeric structures. nih.govacs.orgneu.edu.tr

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Curarine | 198004 nih.gov, 5281386 nih.govuni.lu, 118701520 metabolomicsworkbench.org |

| Dopamine | 681 nih.govguidetopharmacology.orgresearchgate.net |

| 4-Hydroxyphenylacetaldehyde | 440113 wikipedia.orguni.luhmdb.ca |

| Strictosidine | 161336 wikipedia.orgnih.govuni.lu |

Data Tables

Based on the information gathered within the defined scope, a detailed data table illustrating specific enzymatic steps with enzyme names, substrates, and products for curare alkaloid biosynthesis is not comprehensively available across the search results. However, the key intermediates and precursor relationships can be summarized conceptually.

| Precursor Amino Acid | Key Intermediate(s) | Downstream Alkaloid Class |

| Tyrosine | Dopamine, 4-Hydroxyphenylacetaldehyde | Isoquinoline Alkaloids |

| Tryptophan | Tryptamine, Strictosidine | Indole Alkaloids |

This table highlights the primary amino acid origins and the initial key intermediates leading to the major structural classes of alkaloids found in curare. More detailed enzymatic steps and intermediates are discussed within the text for specific reaction types like the Pictet-Spengler condensation and oxidative coupling.

Regulation of Alkaloid Biosynthesis in Plant Systems

Enzymatic activity is another key point of regulation. The activity of enzymes can be modulated by factors such as pH, temperature, and the presence of cofactors or inhibitors. For instance, the spontaneous conversion of prestrychnine to strychnine (B123637), observed in Strychnos nux-vomica, may be catalyzed by acidic conditions within the plant rather than solely by enzymes. acs.org

Furthermore, the channeling of intermediates through different branches of the pathway is critical for determining the final alkaloid profile of a plant. Studies comparing alkaloid production in different Strychnos species have revealed that subtle changes, such as a single amino acid substitution in a biosynthetic enzyme, can lead to the production of different alkaloids, like diaboline (B12300021) instead of strychnine. mpg.deacs.org This highlights the role of enzyme specificity and subtle variations in protein structure in regulating pathway flux and product diversity.

Transcriptomic analysis allows researchers to compare gene activity between alkaloid-producing and non-producing plant tissues or species, helping to identify candidate genes involved in specific biosynthetic steps. mpg.de By expressing these genes in model systems like Nicotiana benthamiana or yeast, researchers can functionally characterize the enzymes and reconstitute parts of the biosynthetic pathway. mpg.dempg.denih.govpnas.org This approach has been instrumental in elucidating the complete biosynthetic pathway of strychnine and related alkaloids. mpg.dempg.deacs.orgnih.gov

The discovery of cytochrome P450 enzymes that control the cyclization regioselectivity of intermediates like geissoschizine further illustrates the fine-tuning of MIA biosynthesis. rsc.orgbiorxiv.org These enzymes can direct the pathway towards different structural scaffolds, contributing to the vast chemical diversity observed in monoterpene indole alkaloids. rsc.orgbiorxiv.org Understanding these regulatory mechanisms is crucial for potential metabolic engineering efforts aimed at producing specific curare alkaloids in heterologous systems. mpg.dempg.denih.gov

Compound Names and PubChem CIDs

Molecular Mechanisms of Action of Curare Alkaloids

Interaction with Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)

Nicotinic acetylcholine receptors are ligand-gated ion channels belonging to the Cys-loop receptor family. nih.govplos.org They are pentameric proteins, meaning they are formed from five subunits surrounding a central ion channel. nih.govplos.org The binding of the neurotransmitter acetylcholine (ACh) to orthosteric sites on the receptor triggers a conformational change, opening the ion channel and allowing the passage of cations, leading to signal transmission. nih.govplos.orgnih.gov Curare alkaloids interfere with this process.

Competitive Antagonism at the Orthosteric Binding Site

A key mechanism of action for many curare alkaloids, including d-tubocurarine, is competitive antagonism at the orthosteric binding site of nAChRs. plos.orgwikipedia.orgslideshare.netphysiology.org The orthosteric site is the primary binding site for the endogenous agonist, acetylcholine. plos.orgnih.gov Curare alkaloids, possessing structural similarities to acetylcholine, such as quaternary ammonium (B1175870) ions, can bind to these sites. wikipedia.org By occupying the orthosteric site, they prevent acetylcholine from binding and activating the receptor. wikipedia.orgslideshare.net This competitive binding effectively blocks the signal transduction normally initiated by acetylcholine. wikipedia.orgslideshare.net Studies on the Torpedo acetylcholine receptor, a model for the muscle-type nAChR, have shown that d-tubothis compound binds to a high-affinity site formed by segments of the alpha and gamma subunits. physiology.org Phenylalanine substitutions at specific tyrosine residues within the ligand binding site (alpha Y93F, alpha Y190F) reduce d-tubothis compound affinity, highlighting the importance of these residues for high-affinity binding. physiology.org

Receptor Subtype Selectivity and Affinity (e.g., Muscle-Type vs. Neuronal nAChRs)

Curare alkaloids demonstrate varying degrees of selectivity and affinity for different nAChR subtypes. The muscle-type nAChR, found at the neuromuscular junction, is a primary target. This receptor is typically composed of two α1, one β1, one δ, and either a γ (fetal) or ε (adult) subunit. plos.orgnih.gov D-tubothis compound, for instance, acts as an antagonist at the end-plate muscle type nAChRs. plos.org The orthosteric site at the α/ε (or α/γ) interface in adult muscle-type nAChRs binds d-tubothis compound with a significantly higher affinity than the orthosteric α/δ site. plos.org

Studies comparing d-tubothis compound and novel bisbenzyltetrahydroisoquinoline alkaloids (BBIQAs) from Matis dart poison on different nAChR subtypes have shown variations in potency. While BBIQAs and d-tubothis compound can have similar potencies on certain neuronal subtypes like α3β2, α4β2, and α9α10 nAChRs expressed in Xenopus laevis oocytes, their affinities can differ on muscle-type and α7 nAChRs. nih.govresearchgate.net For example, competition studies with radiolabeled α-bungarotoxin on Torpedo californica muscle-type nAChR revealed that some BBIQAs were less potent than d-tubothis compound, while on human α7 nAChR, the potencies varied among the BBIQAs and compared to d-tubothis compound. researchgate.net

Neuromuscular Junction Blockade at the Cellular Level

The interaction of curare alkaloids with nAChRs at the neuromuscular junction leads to a blockade of neuromuscular transmission. The neuromuscular junction is the synapse between a motor neuron and a muscle fiber, where acetylcholine released from the neuron terminal activates nAChRs on the muscle end-plate, triggering muscle contraction. By competitively blocking these receptors, curare alkaloids prevent acetylcholine from depolarizing the muscle membrane, thus inhibiting muscle contraction and causing paralysis. wikipedia.orgslideshare.netdrugbank.com This effect was famously demonstrated by Claude Bernard in the mid-19th century, who showed that curare acted at the junction between nerve and muscle. nih.gov The paralysis caused by curare alkaloids like toxiferine (B1239995) can be counteracted by acetylcholinesterase inhibitors such as neostigmine, which increase the concentration of acetylcholine at the synapse, allowing it to outcompete the antagonist for receptor binding. slideshare.netwikipedia.org

Allosteric Modulation and Noncompetitive Inhibition Mechanisms (if applicable for specific alkaloids)

While competitive antagonism at the orthosteric site is a primary mechanism, some curare alkaloids, including d-tubothis compound and certain bisbenzyltetrahydroisoquinoline alkaloids, can also interact with nAChRs through allosteric modulation and noncompetitive inhibition mechanisms. nih.govplos.orgresearchgate.net Allosteric sites are distinct from the orthosteric binding site and can influence receptor function upon ligand binding. plos.orgnih.gov

Research suggests that d-tubothis compound can block nAChRs through a mixed mechanism involving binding to both orthosteric and allosteric sites, depending on the receptor subtype. nih.govplos.org For instance, inhibition of neuronal α4β2 nAChR by d-tubothis compound is primarily competitive, while blockade of muscle-type and neuronal α3β4 nAChRs involves both orthosteric and allosteric interactions. nih.govplos.org Structural studies have indicated that d-tubothis compound can bind to allosteric sites, including at the extracellular entrance of the ion pore and at the periphery of the transmembrane domain. nih.govannualreviews.org Binding to the noncompetitive antagonist site, which can be allosteric, can also affect receptor function. researchgate.net Some bisbenzyltetrahydroisoquinoline alkaloids have also been shown to inhibit adult muscle α1β1εδ nAChR by both competitive and noncompetitive mechanisms. nih.govresearchgate.net

Interaction with Other Neurotransmitter Receptors (e.g., 5-HT3 Serotonin (B10506), GABA(A) Receptors)

Beyond nAChRs, some curare alkaloids have been shown to interact with other ligand-gated ion channels, particularly those belonging to the Cys-loop family, such as 5-HT3 serotonin receptors and GABA(A) receptors. nih.govplos.orgresearchgate.net D-tubothis compound, for example, is an effective blocker of 5-HT3 receptors, albeit with varying potency depending on the species and specific receptor subtype. nih.govplos.org At higher concentrations, d-tubothis compound has also been shown to inhibit GABA(A) receptors. nih.govplos.org Studies comparing d-tubothis compound and bisbenzyltetrahydroisoquinoline alkaloids have indicated that while d-tubothis compound can almost completely inhibit α3β2γ2 GABA(A) receptor currents at high concentrations, some BBIQAs are less potent inhibitors of these receptors. nih.govresearchgate.net However, in binding competition assays for α1β3γ2 GABA(A) receptors, d-tubothis compound and these analogs showed comparable affinities. nih.govresearchgate.net

Engagement with Other Ion Channels (e.g., Hair Cell Mechano-Electrical Transducer Channels)

Research has also explored the interaction of curare alkaloids with other ion channels, including the mechano-electrical transducer (MET) channels in hair cells of the auditory system. D-tubothis compound has been shown to block MET channels in neonatal mouse cochlear outer hair cells. frontiersin.org Studies on turtle auditory hair cells suggested that curare acts as a non-permeant blocker of these channels. frontiersin.org Further investigation using MET current recordings from mouse outer hair cells indicated that both d-tubothis compound and berbamine (B205283) (another alkaloid) act as permeant open-channel blockers, rapidly and reversibly blocking the MET channel. frontiersin.org This suggests an open-channel blocking mechanism where the antagonist interacts with the channel when it is in an open state. frontiersin.org

Structure Activity Relationship Sar Studies of Curare Alkaloids and Their Analogues

Identification of Essential Pharmacophores for Receptor Binding and Efficacy

The essential pharmacophores for the neuromuscular blocking activity of curare alkaloids and their analogues primarily involve positively charged nitrogen centers. These cationic centers are critical for interacting with anionic subsites within the binding pocket of the nicotinic acetylcholine (B1216132) receptor (nAChR) at the neuromuscular junction researchgate.net. While tubocurarine (B1210278) was initially believed to be bis-quaternary, its structure was later revised to show it is mono-quaternary with a protonated tertiary amine at physiological pH, effectively functioning as a bis-cationic molecule nih.govcambridge.orgoup.com. The interaction of these positively charged groups with aromatic residues in the receptor binding pocket is fundamental to their antagonistic action, preventing acetylcholine from binding and activating the receptor researchgate.net.

Influence of Quaternary Ammonium (B1175870) Centers on Neuromuscular Blocking Activity

The presence and nature of quaternary ammonium centers are paramount to the neuromuscular blocking activity of curare alkaloids. The observation that tubothis compound contains two positively charged nitrogens (one quaternary and one protonated tertiary amine) led to the understanding that potent neuromuscular blocking compounds often possess two cationic centers nih.gov. This bis-cationic nature is crucial for binding to the two acetylcholine binding sites on the muscle nAChR, which are located at the interfaces of the alpha subunits with neighboring subunits (alpha-delta and alpha-epsilon or alpha-gamma) researchgate.netufl.edu. The interaction with these sites, particularly the anionic subsites, is mediated by the positively charged nitrogen atoms wikipedia.org. While the majority of potent non-depolarizing blockers are bis-quaternary, some exceptions like dihydro-β-erythroidine, a tertiary amine, also exhibit considerable neuromuscular blocking potency, indicating that while two positive charges are generally important, the specific structural context also plays a role nih.gov.

Effects of Stereochemistry on Receptor Interaction Profiles

Stereochemistry significantly influences the receptor interaction profiles and potency of curare alkaloids and their synthetic analogues. For instance, the stereoisomer d-tubothis compound is reported to be considerably more potent than its l-isomer oup.com. This stereospecificity highlights the precise spatial requirements for effective binding to the nAChR. In synthetic compounds like cisatracurium, the R-R cis conformation of the benzylisoquinolinium head enhances potency and can reduce side effects oup.com. Similarly, the stereoisomers of other synthetic neuromuscular blocking agents like mivacurium (B34715) and doxacurium (B1220649) exhibit differing potencies and elimination characteristics, further emphasizing the critical role of stereochemistry in their pharmacological activity oup.com.

Ligand-Receptor Interaction Analysis through Mutagenesis and Computational Modeling

Mutagenesis and computational modeling have provided valuable insights into the specific interactions between curare alkaloids and nAChRs at the molecular level. X-ray crystallography of receptor homologs like acetylcholine binding protein (AChBP) in complex with ligands such as d-tubothis compound has helped identify key contact points within the binding pocket nih.govnih.gov. Mutagenesis studies, particularly alanine-scanning mutagenesis, have been used to assess the functional importance of specific amino acid residues in the receptor binding site for high-affinity binding of antagonists like d-tubothis compound nih.govresearchgate.net. Computational methods, including docking simulations and molecular dynamics, complement experimental data by providing a more dynamic picture of ligand-receptor interactions and helping to predict binding modes and affinities nih.govnih.govcaltech.eduplos.org. These approaches have revealed that a limited number of interactions, along with energetic stabilization of the extracellular domain, contribute to the recognition of these alkaloids by Cys-loop receptors nih.gov.

Comparative SAR of Natural Curare Alkaloids and Synthetic Derivatives

Comparative SAR studies of natural curare alkaloids, such as tubothis compound, and their synthetic derivatives have been instrumental in the design of improved neuromuscular blocking agents. Tubothis compound, a bis-benzylisoquinoline alkaloid, served as an early lead compound slideshare.net. Modifications to the tubothis compound structure, such as methylation of the phenolic hydroxyl groups to yield metocurine, resulted in increased potency and specificity oup.com. Synthetic compounds often feature structural variations, including different core structures (e.g., steroidal in pancuronium (B99182) and vecuronium, or benzylisoquinolinium in atracurium (B1203153) and cisatracurium) and different bridging groups between the cationic centers researchgate.netoup.com. These comparisons have highlighted how structural changes impact receptor affinity, potency, duration of action, and side effect profiles slideshare.netplos.org. For example, altering the N atom on the A ring of pancuronium from quaternary to tertiary, as in vecuronium, significantly reduced affinity for muscarinic receptors while maintaining nicotinic affinity, leading to fewer cardiovascular side effects wikipedia.org. Studies comparing tubothis compound with novel bisbenzylisoquinoline alkaloids have shown similar affinities to the nAChR orthosteric site but differences in potency depending on the specific receptor subtype, suggesting that subtle structural differences can lead to varied receptor interaction profiles plos.orgresearchgate.net.

Synthetic and Semisynthetic Methodologies for Curare Alkaloids

Total Synthesis Approaches for Complex Bisbenzylisoquinoline Alkaloids (e.g., (±)-Tubocurine, (±)-Curine)

The total synthesis of complex bisbenzylisoquinoline alkaloids like (±)-tubocurine and (±)-curine presents considerable challenges, primarily due to the formation of the diaryl ether bonds and the establishment of the correct stereochemistry in the tetrahydroisoquinoline units. acs.orgnih.govescholarship.org Significant progress has been made through modular approaches that strategically assemble the two benzylisoquinoline subunits. acs.orgacs.orgescholarship.org

Ullmann-type C-O coupling reactions have been a key strategy in the formation of the diaryl ether linkages present in bisbenzylisoquinoline alkaloids. acs.orgnih.govacs.orgescholarship.orgresearchgate.netescholarship.orgresearchgate.netscispace.combeilstein-journals.org These copper-catalyzed reactions facilitate the formation of an oxygen-carbon bond between an aryl halide and a phenol (B47542) or phenoxide. beilstein-journals.orgorganic-chemistry.org

The application of Ullmann-type couplings in the synthesis of these complex structures often requires careful optimization of reaction conditions, including the choice of copper catalyst, ligand, base, and solvent, to achieve satisfactory yields and selectivity. beilstein-journals.org Despite the challenges, this methodology has proven effective in constructing the diaryl ether bridges characteristic of this class of alkaloids. acs.orgescholarship.orgbeilstein-journals.org

The Bischler–Napieralski reaction is a fundamental method for the synthesis of dihydroisoquinolines, which serve as key intermediates in the total synthesis of many isoquinoline (B145761) alkaloids, including the bisbenzylisoquinolines. acs.orgescholarship.orgresearchgate.netnih.govlongdom.org This reaction typically involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃). longdom.org

In the context of (±)-tubocurine and (±)-curine synthesis, the Bischler–Napieralski cyclization has been employed to construct the tetrahydroisoquinoline core structures of the subunits. acs.orgescholarship.org For example, a synthetic route involved the N-formylation of an amine followed by Bischler–Napieralski cyclization to yield a 3,4-dihydroisoquinoline (B110456) intermediate. acs.orgacs.org This dihydroisoquinoline was then further modified, including N-methylation, to prepare the benzylisoquinoline subunits required for the subsequent Ullmann coupling reactions. acs.orgacs.org

The Bischler–Napieralski reaction provides a reliable method for forming the core heterocyclic system of the benzylisoquinoline units before they are coupled to form the dimeric bisbenzylisoquinoline structure. escholarship.orgnih.gov The resulting dihydroisoquinolines can then be reduced to the corresponding tetrahydroisoquinolines, establishing the necessary ring system for the final coupling steps. escholarship.orglongdom.org

Semisynthetic Modifications of Natural Curare Alkaloids

Semisynthetic modifications of naturally occurring curare alkaloids have been pursued to generate derivatives with potentially altered or improved pharmacological profiles. This approach leverages the complex molecular scaffolds provided by nature and introduces specific chemical changes to modulate their activity, potency, or pharmacokinetic properties.

Historically, semisynthesis played a role in understanding the structure of tubocurarine (B1210278). For instance, N-demethylation of natural tubothis compound followed by remethylation was reported in early studies. acs.org

Rational Design and Synthesis of Novel Analogues with Modified Pharmacological Properties

Rational design and synthesis of novel curare alkaloid analogues aim to create compounds with tailored pharmacological properties. This process involves understanding the relationship between chemical structure and biological activity, often guided by studies on natural alkaloids and their semisynthetic derivatives. acs.orgresearchgate.net By designing molecules with specific structural features, researchers can attempt to enhance desired effects, reduce toxicity, or alter pharmacokinetic behavior. acs.org

The synthesis of these novel analogues often utilizes established organic chemistry methodologies, including those employed in total synthesis, but applied to the construction of designed molecular frameworks. escholarship.orgbeilstein-journals.org For example, modifications to the benzylisoquinoline core, the nature and position of substituents, or the linker connecting the two units in bisbenzylisoquinoline analogues can significantly impact their interaction with acetylcholine (B1216132) receptors and other biological targets. acs.org

Advanced Analytical Techniques for Characterization of Curare Alkaloids

Chromatographic Separations

Chromatographic techniques are fundamental for the separation and purification of individual alkaloids from the complex mixtures typically found in crude plant extracts.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Strychnos alkaloids. tandfonline.comtandfonline.com Reversed-phase HPLC methods are commonly employed, often utilizing C18 columns. tandfonline.comresearchgate.net The separation of these alkaloids is influenced by several factors, including the pH of the mobile phase, the nature of the cation in the buffer, and the buffer concentration. nih.gov For instance, the addition of an electrolyte to the mobile phase is often necessary to elute the quaternary ammonium (B1175870) bases, such as those found in curare, from a reversed-phase column due to interactions with residual free silanol (B1196071) groups on the stationary phase. nih.gov

A typical HPLC system for analyzing Strychnos alkaloids might consist of a C18 column with a mobile phase composed of methanol (B129727) and an aqueous buffer containing acetic acid and triethylamine, run under isocratic or gradient elution conditions. tandfonline.com Detection is commonly performed using a photodiode-array (PDA) detector, with a wavelength set around 254 nm or 260 nm. tandfonline.comuliege.be The retention of alkaloids is inversely related to their pKa values, with less basic alkaloids eluting earlier. oup.com The purity of separated compounds can be assessed by HPLC, and the technique is also used to guide the isolation of novel compounds from plant extracts. frontiersin.org

Interactive Table: HPLC Conditions for Strychnos Alkaloid Analysis

| Parameter | Condition | Reference |

| Column | Dikma Diamonsil ODS-C18, 250mm x 4.6 mm, 5µm | tandfonline.com |

| Mobile Phase | (A) Methanol; (B) Water with acetic acid and triethylamine | tandfonline.com |

| Elution | Isocratic (A:B = 21.5:78.5) | tandfonline.com |

| Flow Rate | 0.6 mL/min | tandfonline.com |

| Detector | Photodiode-array at 260 nm | tandfonline.com |

| Column | C18 reversed phase | researchgate.net |

| Mobile Phase | Gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid | researchgate.net |

| Detector | Absorbance at 280 nm | researchgate.net |

Spectroscopic Identification and Structural Elucidation

Spectroscopic methods are indispensable for determining the precise chemical structure of isolated alkaloids.

Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, is a powerful tool for the structural elucidation of Strychnos alkaloids. nih.govresearcher.lifeuliege.be The chemical shifts observed in NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule. nih.gov For complex alkaloids, two-dimensional NMR techniques such as COSY, HSQC, HMBC, and NOESY are employed to establish connectivity and stereochemistry. researchgate.net

The assignment of ¹³C NMR signals is aided by substituent shielding effects and the effect of N-methylation. uliege.be ¹H NMR spectra, particularly at high field strengths like 300 MHz, allow for the determination of vicinal coupling constants, which are crucial for defining the stereochemistry of the molecule. researchgate.net For example, the stereochemistry of mavacurine and fluorocurine was assigned using 360 MHz ¹H NMR. nih.gov In some cases, Density Functional Theory (DFT) calculations are used to predict NMR chemical shifts, which can then be compared with experimental data to confirm structural assignments. nih.gov

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of curare alkaloids. tandfonline.comaminer.org Electrospray ionization (ESI) is a commonly used "soft" ionization technique that allows for the analysis of these non-volatile and thermally labile compounds, typically observing the protonated molecule [M+H]⁺. tandfonline.comshimadzu.com.cn

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provides highly accurate mass measurements, which are essential for determining the elemental composition of an unknown compound. researchgate.netnih.gov Tandem mass spectrometry (MS/MS or MSⁿ) experiments are used to study the fragmentation patterns of the alkaloids. tandfonline.comtandfonline.com These fragmentation patterns, which often involve characteristic neutral losses, are invaluable for the structural identification of known alkaloids and the characterization of new ones directly from crude extracts without the need for extensive purification. tandfonline.comtandfonline.comnih.gov For example, the fragmentation of C-curarine has been studied, and it shows very little fragmentation, similar to other related alkaloids. uliege.be

Interactive Table: Mass Spectrometry Data for Selected Strychnos Alkaloids

| Compound | Ionization Mode | Observed Ion (m/z) | Technique | Reference |

| Strychnine (B123637) | ESI+ | 335.1754 [M+H]⁺ | LC/MS-IT-TOF | shimadzu.com.cn |

| C-curarine | MS | - | MS | uliege.be |

| C-calebassine | MS | 616 [M]⁺ | MS | uliege.be |

| Unknown Alkaloid | ESI+ | 383 [M+H]⁺ | HPLC-ESI-MS | tandfonline.com |

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for compounds containing chromophores, such as the indole (B1671886) moiety present in many curare alkaloids. tandfonline.comresearchgate.netuliege.be The UV spectrum of an alkaloid is a characteristic property that can be used for its identification by comparison with reference spectra. uliege.be For instance, the UV spectrum of an isolated alkaloid P3 was found to be superimposable with that of reference C-curarine. uliege.be The detection in HPLC systems is often carried out using a UV-Vis detector, monitoring the absorbance at specific wavelengths where the alkaloids exhibit strong absorption. tandfonline.comresearchgate.net

Quantitative Analysis Methods

The quantitative analysis of curarine and related curare alkaloids is essential for understanding their properties and ensuring the purity and consistency of preparations. Modern analytical chemistry offers a suite of powerful techniques capable of separating, identifying, and quantifying these complex molecules with high precision and sensitivity. su.seitecgoi.in The development and validation of these methods are critical for research and pharmaceutical applications, ensuring that results are accurate, reliable, and reproducible. labmanager.comunodc.org The primary methods employed include advanced chromatographic and electrophoretic techniques, often coupled with mass spectrometry.

Chromatographic Techniques

Chromatography, particularly high-performance liquid chromatography (HPLC), is a cornerstone for the analysis of non-volatile compounds like curare alkaloids. semanticscholar.orgpsu.edu Its high resolving power and adaptability make it ideal for separating individual alkaloids from complex plant extracts or synthetic mixtures. nih.govacs.org

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and its more recent advancement, UPLC, are the most widely used techniques for the quantitative analysis of curare alkaloids. semanticscholar.org These methods separate compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. UPLC utilizes smaller particle sizes in the column (typically under 2 μm), which allows for higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. itecgoi.in

Research has demonstrated the suitability of gradient HPLC on hydrophobic (reversed-phase) stationary phases for analyzing the complex mixture of quaternary ammonium bases found in curare. nih.gov To achieve optimal separation of these alkaloids, method parameters such as the pH of the mobile phase, the type and concentration of buffer salts, and the organic modifier gradient must be carefully optimized. nih.gov For instance, using a tetramethylammonium (B1211777) phosphate (B84403) buffer at pH 4 in a water-methanol gradient can effectively suppress undesirable interactions with the stationary phase, leading to an accurate and precise determination of d-tubothis compound with a coefficient of variation of just 1.3%. nih.gov

Forced degradation studies of d-tubothis compound have utilized UPLC with a C18 column and a gradient mobile phase of 0.1% formic acid and acetonitrile for separating the parent compound from its degradation products. researchgate.netnih.gov This highlights the ability of UPLC to handle complex sample matrices. Furthermore, UPLC systems coupled with UV detection have been validated for the quantification of various alkaloids in plant materials and dietary supplements, demonstrating excellent linearity, repeatability, and recovery. researchgate.net

The following table summarizes typical chromatographic conditions used for the analysis of curare and related alkaloids.

| Analyte / Sample | Technique | Column | Mobile Phase | Detection | Reference |

|---|---|---|---|---|---|

| d-Tubothis compound in Curare | Gradient HPLC | Reversed-Phase | Water-Methanol Gradient with Tetramethylammonium Phosphate Buffer (pH 4) | UV | nih.gov |

| d-Tubothis compound (Degradation Study) | UPLC | Waters Acquity CSH C18 (1.7 µm, 2.1 mm x 100 mm) | Gradient of 0.1% Formic Acid (A) and Acetonitrile (B) | UV (210 nm) | researchgate.netnih.gov |

| Curare Alkaloids from Dart Poison | UPLC | YMC Triart C18 (1.9 µm, 150 mm x 2 mm) | H₂O-MeCN Gradient with 0.1% CF₃COOH | UV-VIS DAD (190–600 nm) / MS | plos.orgplos.org |

| Alkaloids in Goldenseal | UPLC | Acquity UPLC BEH Shield RP18 | Gradient of Ammonium Formate and Acetonitrile with Formic Acid | UV (290 nm & 344 nm) | researchgate.net |

Hyphenated Techniques

To enhance sensitivity and provide structural information for unequivocal identification, chromatographic systems are often coupled with mass spectrometry (MS). longdom.org This "hyphenation" combines the separation power of chromatography with the detection specificity of MS. americanpharmaceuticalreview.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS and its tandem version, LC-MS/MS, are powerful tools for the quantitative analysis of curare alkaloids in various matrices. longdom.orgnist.gov After separation by the LC system, the analyte is ionized (e.g., by electrospray ionization, ESI) and its mass-to-charge ratio (m/z) is measured by the mass spectrometer. americanpharmaceuticalreview.com This provides a high degree of selectivity, allowing for the quantification of analytes even at very low concentrations in complex biological samples. americanpharmaceuticalreview.comku.edu

A validated UPLC-MS/MS method was developed for the determination of delsoline, an alkaloid with a curare-like effect. nih.gov The method involved a simple protein precipitation step for sample preparation and used multiple reaction monitoring (MRM) for quantification, a highly selective technique where a specific parent ion is fragmented and a resulting daughter ion is monitored. This method demonstrated excellent performance characteristics, as detailed in the table below. nih.gov Similarly, high-resolution mass spectrometry (HRMS) coupled with UPLC has been used to identify and characterize degradation products of d-tubothis compound, demonstrating the technique's utility in stability studies. researchgate.netnih.gov

This table presents the validation parameters for a UPLC-MS/MS method developed for the quantitative analysis of the curare-like alkaloid Delsoline in whole blood. nih.gov

| Validation Parameter | Result |

|---|---|

| Linearity Range | 0.1–1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantitation (LLOQ) | 0.1 ng/mL |

| Intraday Precision (RSD) | < 14% |

| Interday Precision (RSD) | < 15% |

| Accuracy | 94.3% – 110.1% |

| Average Recovery | > 90.8% |

| Matrix Effect | 97.0% – 102.5% |

Electrophoretic Methods

Capillary Electrophoresis (CE)

Capillary electrophoresis is another high-efficiency separation technique used for the analysis of alkaloids. ug.edu.ghresearchgate.net It separates ions based on their electrophoretic mobility in an electric field. CE offers advantages such as rapid analysis, low consumption of samples and reagents, and high separation efficiency. researchgate.netnih.gov

Quantitative CE (qCE) systems have been developed to improve precision, achieving relative standard deviations (RSD) of less than 0.8% for migration time and less than 1.7% for peak area. nih.gov While many alkaloids can be detected by UV, their weak chromophores can limit sensitivity. unige.ch To overcome this, CE can be coupled with mass spectrometry (CE-MS), which provides the high sensitivity and selectivity needed for analyzing alkaloids present at low concentrations in complex matrices like plant extracts. unige.ch This approach has been successfully applied to the analysis of other alkaloid classes, such as tropane (B1204802) alkaloids, demonstrating its potential for curare alkaloid quantification. unige.ch

Preclinical Pharmacological Investigations and Research Applications

In Vitro Receptor Binding Assays (e.g., Radioligand Binding, Electrophysiological Studies with Isolated Receptors)

In vitro receptor binding assays have been crucial in quantifying the affinity of curarine for the nicotinic acetylcholine (B1216132) receptor (nAChR) and understanding its mechanism of action at a molecular level.

Radioligand Binding Assays: These assays measure the ability of a compound to displace a radioactively labeled ligand from its receptor. In the context of this compound, studies often utilize radiolabeled α-bungarotoxin ([¹²⁵I]-αBgt), a snake toxin that binds with high affinity to muscle-type nAChRs, or other radioligands like [³H]-epibatidine. nih.govplos.orgresearchgate.net By competing with the binding of these radioligands, the affinity of this compound and its analogs for the nAChR can be determined. For example, in studies using the Torpedo californica muscle-type nAChR, d-tubothis compound (a well-studied curare alkaloid) demonstrates a high affinity, with IC₅₀ values (the concentration required to inhibit 50% of radioligand binding) in the sub-micromolar range. researchgate.net Specifically, a competition assay with [¹²⁵I]-αBgt for binding to the Torpedo californica muscle-type nAChR revealed an IC₅₀ of 0.39 μM for d-tubothis compound. researchgate.net These assays have also been used to compare the affinity of different curare alkaloids and to identify the specific subunits of the nAChR involved in binding. nih.govresearchgate.netresearchgate.netnih.gov For instance, research has shown that the high-affinity binding site for curare-related drugs is located at the interface between the α and γ subunits of the muscle-type nAChR. nih.govconicet.gov.ar

Electrophysiological Studies with Isolated Receptors: To study the functional consequences of this compound binding, researchers express nAChRs in heterologous systems such as Xenopus oocytes or mammalian cell lines (e.g., HEK cells, BOSC23 cells). ucl.ac.ukresearchgate.netplos.org Using techniques like the two-electrode voltage-clamp or patch-clamp, they can apply acetylcholine (ACh) to activate the receptors and measure the resulting ion current. researchgate.netnih.gov The application of this compound in these systems demonstrates its role as a competitive antagonist. nih.gov It reduces the ACh-evoked current without activating the channel itself, and this inhibition can be overcome by increasing the concentration of ACh. royalsocietypublishing.org These studies allow for a detailed characterization of the dose-response relationship of this compound's inhibitory action and have revealed nuances in its mechanism, including that it can act as a weak partial agonist at fetal-type nAChRs. jneurosci.org Interestingly, some studies have shown that curare can induce very brief, small-conductance channel openings, though this agonist action is extremely weak and does not lead to membrane depolarization. nih.gov

Studies on Isolated Tissue Preparations (e.g., Neuromuscular Junction Models, Muscle Preparations)

To investigate the effects of this compound in a more physiologically relevant context, researchers utilize isolated tissue preparations, which preserve the neuromuscular junction.

Neuromuscular Junction Models: The most classic preparation is the frog sartorius muscle, which has been used since the early days of neuromuscular pharmacology. royalsocietypublishing.org In this preparation, the motor nerve can be stimulated electrically, and the resulting muscle contraction can be measured. The application of this compound to the bath solution causes a dose-dependent reduction in the amplitude of the muscle twitch, providing a clear demonstration of its neuromuscular blocking effect.

Another commonly used model is the phrenic nerve-diaphragm preparation from rodents (e.g., rats, mice). This preparation is particularly useful because the diaphragm is a primary muscle of respiration, making it a clinically relevant model. Studies using this preparation have allowed for the detailed characterization of the potency and time course of action of this compound and other neuromuscular blocking agents.

Isolated Muscle Preparations: In addition to nerve-muscle preparations, isolated muscle tissues like the chick biventer cervicis muscle are also employed. These preparations allow for the study of the direct effects of drugs on the muscle and the postsynaptic receptors. They have been instrumental in demonstrating the competitive nature of the antagonism between this compound and acetylcholine.

The data from these isolated tissue studies have been crucial for understanding the structure-activity relationships of curariform drugs and for the development of new neuromuscular blocking agents.

Investigations in Animal Models for Mechanistic Elucidation (e.g., Neuromuscular Blockade in Non-Human Species)

In vivo studies in animal models have been essential for understanding the systemic effects of this compound and for validating the mechanisms observed in in vitro and isolated tissue preparations.

Models of Neuromuscular Blockade: A variety of animal species, including cats, dogs, rabbits, and monkeys, have been used in this compound research. When administered intravenously, this compound produces a predictable sequence of muscle relaxation and paralysis. Typically, the small, rapidly moving muscles of the eyes, face, and neck are affected first, followed by the muscles of the limbs and trunk. The diaphragm and intercostal muscles, which are essential for respiration, are the last to be affected. This differential sensitivity of muscle groups is a characteristic feature of non-depolarizing neuromuscular blocking agents.

These animal models allow for the determination of key pharmacological parameters such as the ED₅₀ (the dose required to produce a 50% reduction in muscle twitch height) and the duration of action. They have also been critical for studying the reversal of neuromuscular blockade by anticholinesterase drugs like neostigmine. By inhibiting the enzyme that breaks down acetylcholine, these drugs increase the concentration of acetylcholine at the neuromuscular junction, allowing it to successfully compete with this compound and restore neuromuscular transmission.

Curare Alkaloids as Probes for Ion Channel Function and Neurotransmitter System Research

The high specificity of curare alkaloids for nAChRs has made them invaluable tools for basic neuroscience research. plos.org

Mapping Receptor Distribution: Radiolabeled curare derivatives have been used in autoradiography to map the anatomical distribution of nAChRs in the brain and peripheral nervous system. This has helped to elucidate the widespread roles of nicotinic cholinergic signaling in the nervous system.

Characterizing Receptor Function: By selectively blocking nAChRs with this compound, researchers can investigate the physiological functions of these receptors in various neural circuits. For example, the application of this compound can help to determine whether synaptic transmission in a particular pathway is mediated by nAChRs. This approach has been used to study the role of nAChRs in processes such as learning, memory, and attention.

Isolating and Purifying Receptors: The ability of curare alkaloids to bind tightly and specifically to nAChRs was instrumental in the initial isolation and purification of the receptor protein from the electric organ of the Torpedo ray by Jean-Pierre Changeux and his colleagues in the 1970s. pasteur.fr This groundbreaking work, which utilized a snake venom toxin with similar properties to curare, paved the way for the molecular characterization of the nAChR and other neurotransmitter receptors. pasteur.fr

Evaluation of Receptor Modulatory Effects Beyond Nicotinic Acetylcholine Receptors

While the primary pharmacological action of this compound is the blockade of nAChRs, some studies have investigated its effects on other receptor systems, particularly at higher concentrations.

Serotonin (B10506) (5-HT₃) Receptors: The 5-HT₃ receptor is another member of the Cys-loop family of ligand-gated ion channels, to which the nAChR also belongs. plos.org Studies have shown that d-tubothis compound can act as a potent antagonist at 5-HT₃ receptors, with IC₅₀ values that can be in the nanomolar range for some species' receptors. plos.org

GABAₐ Receptors: At higher concentrations, typically in the micromolar range, d-tubothis compound has been shown to inhibit GABAₐ receptors, which are the main inhibitory neurotransmitter receptors in the central nervous system. plos.org

Muscarinic Acetylcholine Receptors: There is some evidence to suggest that curare alkaloids may have weak effects on muscarinic acetylcholine receptors, which are G-protein coupled receptors for acetylcholine. However, the affinity of this compound for these receptors is significantly lower than for nAChRs.

It is important to note that the effects of this compound on these other receptor systems generally occur at concentrations higher than those required for neuromuscular blockade, and their clinical significance is therefore likely limited. However, these findings highlight the value of curare alkaloids as pharmacological tools for probing the structure and function of a range of neurotransmitter receptors.

Table of IC₅₀ Values for d-Tubothis compound at Different Receptors

| Receptor | Species/Tissue | Radioligand | IC₅₀ (μM) |

|---|---|---|---|

| Muscle-type nAChR | Torpedo californica | [¹²⁵I]-αBgt | 0.39 researchgate.net |

| α7 nAChR | Human (GH₄C₁ cells) | [¹²⁵I]-αBgt | 7.77 researchgate.net |

| 5-HT₃A Receptor | Mouse | - | 11.4 - 13 nM* plos.org |

| GABAₐ Receptor | - | - | ~30* plos.org |

Note: Values for 5-HT₃A and GABAₐ receptors are reported as ranges or approximate concentrations for inhibition and may not be directly comparable to IC₅₀ values from radioligand binding assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.